molecular formula C20H14ClNO2 B2826436 5-(2-Chlorophenyl)-3-[(2-naphthyloxy)methyl]isoxazole CAS No. 339019-76-0

5-(2-Chlorophenyl)-3-[(2-naphthyloxy)methyl]isoxazole

Cat. No.: B2826436
CAS No.: 339019-76-0
M. Wt: 335.79
InChI Key: PDQCEMINRCCFJN-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)-3-[(2-naphthyloxy)methyl]isoxazole is a halogenated isoxazole derivative characterized by a 2-chlorophenyl group at position 5 and a 2-naphthyloxymethyl substituent at position 3 of the isoxazole ring. These compounds are typically synthesized via nucleophilic substitution or coupling reactions, with yields ranging from 65% to 74% depending on substituents and conditions . The naphthyloxy group introduces steric bulk and lipophilicity, which may influence bioavailability and target binding compared to simpler phenoxy analogs.

Properties

IUPAC Name

5-(2-chlorophenyl)-3-(naphthalen-2-yloxymethyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClNO2/c21-19-8-4-3-7-18(19)20-12-16(22-24-20)13-23-17-10-9-14-5-1-2-6-15(14)11-17/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDQCEMINRCCFJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC3=NOC(=C3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorophenyl)-3-[(2-naphthyloxy)methyl]isoxazole typically involves the reaction of 2-chlorobenzonitrile with 2-naphthol in the presence of a base to form the corresponding naphthyloxy derivative. This intermediate is then subjected to cyclization with hydroxylamine to form the isoxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorophenyl)-3-[(2-naphthyloxy)methyl]isoxazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the isoxazole ring.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced isoxazole derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

Pharmaceutical Development

This compound serves as a key intermediate in the synthesis of several pharmaceuticals, particularly those targeting neurological disorders. Its structure allows for modifications that can enhance the efficacy and specificity of drug candidates aimed at conditions such as depression, anxiety, and other neuropsychiatric disorders. Research indicates that derivatives of this compound may exhibit significant activity against specific receptors involved in these disorders, making it a valuable asset in drug design and development.

Agricultural Chemistry

In agricultural applications, 5-(2-Chlorophenyl)-3-[(2-naphthyloxy)methyl]isoxazole is utilized in formulating agrochemicals. It has been shown to possess herbicidal and pesticidal properties, contributing to improved crop protection. The compound's effectiveness in controlling various pests and weeds enhances agricultural yields and sustainability. Studies have demonstrated its potential to be integrated into existing formulations to increase the efficacy of pest management strategies.

Material Science

The compound is also explored for its potential in material science, particularly in the development of novel materials with specific thermal and mechanical properties. Research into polymers incorporating this isoxazole derivative suggests that it can enhance the durability and performance of materials used in various industrial applications. The unique chemical properties of this compound allow for the creation of materials that withstand extreme conditions, making them suitable for high-performance applications.

Biochemical Research

In biochemical research, this compound plays a crucial role in studying enzyme interactions and metabolic pathways. Its ability to modulate biological systems provides insights into disease mechanisms and potential therapeutic targets. Researchers have utilized this compound to investigate its effects on various biological processes, contributing to a better understanding of complex biochemical pathways involved in health and disease.

Analytical Chemistry

Finally, in analytical chemistry, this compound is employed as a reference standard. It aids in the identification and quantification of similar compounds within complex mixtures. Its stability and well-characterized properties make it an ideal candidate for use in various analytical methods, ensuring accuracy and reliability in chemical analyses.

Summary Table of Applications

Application AreaDescription
Pharmaceutical Development Key intermediate for drugs targeting neurological disorders
Agricultural Chemistry Used in agrochemical formulations for pest control and crop protection
Material Science Development of novel materials with enhanced thermal and mechanical properties
Biochemical Research Studies enzyme interactions and metabolic pathways
Analytical Chemistry Reference standard for identification and quantification of compounds

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)-3-[(2-naphthyloxy)methyl]isoxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 5-(2-chlorophenyl)-3-[(2-naphthyloxy)methyl]isoxazole with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Rotatable Bonds Reference
5-(2-Chlorophenyl)-3-[(2,5-dichlorophenoxy)methyl]isoxazole C₁₆H₁₀Cl₃NO₂ 354.6 5.4 3 4
5-(3-Methoxyphenyl)-3-phenylisoxazole C₁₆H₁₃NO₂ 251.3 3.1 3 3
5-(Chloromethyl)-3-(4-butylphenyl)isoxazole C₁₄H₁₅ClN₂O 262.7 3.8 2 5
N-(4-(tert-butyl)phenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide C₂₂H₂₄ClN₂O₂ 390.9 5.9 3 6

Key Observations :

  • Lipophilicity: The dichlorophenoxy and naphthyloxy analogs exhibit higher XLogP3 values (>5), indicating strong lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
  • Hydrogen Bonding : All compounds have 2–3 hydrogen bond acceptors, suggesting moderate polar interactions.

Structure–Activity Relationships (SAR) :

  • Electron-Donating Groups : Methoxy and tert-butyl substituents enhance antioxidant activity by stabilizing radical intermediates .
  • Halogen Effects : Chlorine atoms increase metabolic stability and lipophilicity, favoring pesticidal or antimicrobial applications .
  • Crystal Packing : Dihedral angles <20° in phenylisoxazoles suggest planar conformations, which may optimize solid-state properties for optoelectronic applications .

Biological Activity

5-(2-Chlorophenyl)-3-[(2-naphthyloxy)methyl]isoxazole is a synthetic compound belonging to the isoxazole class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure

The compound can be structurally represented as follows:

  • Chemical Formula : C18_{18}H16_{16}ClN1_{1}O2_{2}
  • IUPAC Name : this compound

The biological activity of isoxazole derivatives, including this compound, often involves interaction with various molecular targets. These interactions can inhibit specific enzymes or modulate receptor activities, leading to various pharmacological effects such as:

  • Anti-inflammatory : Isoxazole derivatives have shown selective inhibition of COX-2 enzymes, which are involved in inflammatory processes .
  • Antimicrobial : Some studies indicate that isoxazoles exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoxazole derivatives. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50_{50} (µM)Mechanism
5aHuh70.7G0/G1 phase arrest
5rHepG21.5Induces apoptosis
5tSNU4754.7Selective cytotoxicity

These compounds demonstrated significant antiproliferative activity, particularly against hepatocellular carcinoma cell lines, indicating their potential use as anticancer agents .

Antimicrobial Activity

The antimicrobial efficacy of isoxazole derivatives has been documented in various studies. The compound exhibited varying degrees of antibacterial activity, with some derivatives showing potent effects against specific bacterial strains.

CompoundBacterial StrainZone of Inhibition (mm)
Isoxazole Derivative AStaphylococcus aureus15
Isoxazole Derivative BEscherichia coli12

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent .

Case Studies

  • Anticancer Study : A series of indole-isoxazole hybrids were synthesized and tested against Huh7 and MCF7 cancer cell lines. The study revealed that these compounds could induce cell cycle arrest and apoptosis in cancer cells, correlating with their IC50_{50} values and indicating their potential as therapeutic agents in cancer treatment .
  • Antimicrobial Evaluation : A study focused on the synthesis and evaluation of various isoxazole derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 5-(2-chlorophenyl)-3-[(2-naphthyloxy)methyl]isoxazole?

Answer: The synthesis typically involves multi-step reactions, starting with the formation of the isoxazole core via cycloaddition or chloromethylation. For example, chloromethylation of pre-synthesized isoxazole derivatives using N-chlorosuccinimide (NCS) in dichloromethane/DMF under mild conditions (room temperature, 4–5 hours) yields intermediates like 5-(chloromethyl)isoxazole . Subsequent nucleophilic substitution with 2-naphthol in the presence of a base (e.g., K₂CO₃) introduces the naphthyloxy group. Reaction progress is monitored via TLC, and purification involves column chromatography or crystallization .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Answer: Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., chlorophenyl protons at δ 7.3–7.5 ppm; naphthyloxy methylene protons at δ 4.8–5.2 ppm) .
  • IR Spectroscopy : Peaks at ~1600–1650 cm⁻¹ (C=N/C=C stretching) and ~1250 cm⁻¹ (C-O-C ether linkage) validate the isoxazole and naphthyloxy groups .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., m/z calculated for C₂₀H₁₃ClNO₂: 346.0634) .

Advanced: How can computational modeling optimize reaction pathways for synthesizing this compound?

Answer: Quantum chemical calculations (e.g., DFT) predict transition states and energetics for key steps like cycloaddition or substitution. Tools like Gaussian or ORCA simulate reaction mechanisms, while machine learning (e.g., ICReDD’s workflow) identifies optimal solvent/base combinations by analyzing experimental datasets. This reduces trial-and-error approaches and accelerates reaction design .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Answer: Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies include:

  • Standardized Assays : Use validated models (e.g., MIC assays for antimicrobial activity) with positive controls .
  • Purity Verification : HPLC (≥95% purity) and LC-MS ensure compound integrity .
  • SAR Analysis : Compare activity across structurally analogous compounds to isolate substituent effects .

Basic: How is the compound’s stability evaluated under different storage conditions?

Answer: Stability studies involve:

  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures.
  • Accelerated Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), or light (ICH Q1B guidelines) for 4–8 weeks. Monitor degradation via HPLC and identify byproducts using HRMS .

Advanced: What mechanistic insights guide its potential as a therapeutic agent?

Answer: Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to target proteins (e.g., bacterial enzymes or cancer receptors). For example, the chlorophenyl group may enhance hydrophobic interactions, while the naphthyloxy moiety could π-stack with aromatic residues. In vitro validation includes enzyme inhibition assays (IC₅₀ determination) and cytotoxicity profiling (MTT assays) .

Basic: What safety protocols are essential when handling hazardous intermediates during synthesis?

Answer: Critical measures include:

  • Containment : Use fume hoods for chloromethylation (NCS releases chlorine gas).
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Waste Management : Neutralize chlorinated byproducts with NaHCO₃ before disposal .

Advanced: How can crystallography resolve ambiguities in stereochemical assignments?

Answer: Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry. For example, a recent study of a related isoxazole derivative (5-(3-methoxyphenyl)-3-phenylisoxazole) resolved positional disorder in the chlorophenyl group using SHELX software . Synchrotron radiation (e.g., at APS or ESRF) enhances resolution for low-crystallinity samples.

Advanced: What methodologies validate the compound’s role in catalytic or material science applications?

Answer: For material science:

  • Electrochemical Analysis : Cyclic voltammetry evaluates redox activity (e.g., for optoelectronic applications).
  • Thermal Stability : DSC measures phase transitions (e.g., liquid crystalline behavior) .
    For catalysis, kinetic studies (e.g., turnover frequency calculations) and in situ FTIR monitor reaction pathways .

Advanced: How do structural modifications (e.g., substituent variations) impact bioactivity?

Answer: Systematic SAR studies involve:

  • Analog Synthesis : Replace the chlorophenyl group with fluorophenyl or methoxyphenyl moieties.
  • Bioactivity Profiling : Compare MIC values (antimicrobial) or IC₅₀ (enzyme inhibition) across analogs.
  • Computational SAR : QSAR models correlate substituent electronegativity/logP with activity .

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